Cas no 2138144-74-6 (Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate)

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate is a fluorinated ester compound featuring an oxetane-substituted amine moiety. Its unique structure, combining difluoro and oxetane functional groups, makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The difluoro substitution enhances metabolic stability and lipophilicity, while the oxetane ring contributes to improved solubility and bioavailability. This compound is particularly useful in the development of protease inhibitors and other biologically active molecules due to its ability to modulate electronic and steric properties. Its synthetic versatility allows for further functionalization, enabling applications in drug discovery and material science. Proper handling under inert conditions is recommended due to its reactive nature.
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate structure
2138144-74-6 structure
Product name:Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate
CAS No:2138144-74-6
MF:C8H13F2NO3
Molecular Weight:209.190529584885
CID:5895493
PubChem ID:165827016

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate 化学的及び物理的性質

名前と識別子

    • 2138144-74-6
    • ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
    • Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate
    • EN300-788874
    • インチ: 1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3
    • InChIKey: YDJJZGNIHOIXAM-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OCC)(CNC1COC1)F

計算された属性

  • 精确分子量: 209.08634960g/mol
  • 同位素质量: 209.08634960g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 207
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 47.6Ų

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-788874-1.0g
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
2138144-74-6 95.0%
1.0g
$1272.0 2025-02-22
Enamine
EN300-788874-0.1g
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
2138144-74-6 95.0%
0.1g
$1119.0 2025-02-22
Enamine
EN300-788874-5.0g
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
2138144-74-6 95.0%
5.0g
$3687.0 2025-02-22
Enamine
EN300-788874-0.05g
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
2138144-74-6 95.0%
0.05g
$1068.0 2025-02-22
Enamine
EN300-788874-0.25g
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
2138144-74-6 95.0%
0.25g
$1170.0 2025-02-22
Enamine
EN300-788874-0.5g
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
2138144-74-6 95.0%
0.5g
$1221.0 2025-02-22
Enamine
EN300-788874-2.5g
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
2138144-74-6 95.0%
2.5g
$2492.0 2025-02-22
Enamine
EN300-788874-10.0g
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
2138144-74-6 95.0%
10.0g
$5467.0 2025-02-22

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate 関連文献

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoateに関する追加情報

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate (CAS No. 2138144-74-6): A Comprehensive Overview

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate (CAS No. 2138144-74-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential applications. This compound, characterized by its difluoro and oxetan-3-ylamino substituents, exhibits intriguing chemical behavior that makes it a valuable candidate for various research and development initiatives.

The molecular structure of Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate consists of a propanoate ester backbone modified with fluorine atoms at the second carbon position and an oxetane ring linked to an amino group at the third carbon. This configuration imparts distinct physicochemical properties, including enhanced metabolic stability and improved bioavailability, which are critical factors in drug design. The presence of the oxetan-3-ylamino moiety, in particular, introduces a high degree of flexibility and reactivity, making it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate has been explored in several cutting-edge research projects aimed at addressing unmet medical needs. One of the most promising areas of investigation involves its potential use as a precursor in the synthesis of bioactive molecules targeting neurological disorders. The compound's ability to undergo facile functionalization allows researchers to create derivatives with specific pharmacological profiles. For instance, studies have demonstrated its utility in generating compounds that modulate neurotransmitter activity, offering a potential pathway for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The incorporation of fluorine atoms into the molecular framework is another key feature that contributes to the compound's appeal. Fluorinated compounds are well-known for their ability to enhance binding affinity and metabolic resistance, properties that are highly desirable in drug development. Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate leverages these advantages by improving the stability of drug candidates against enzymatic degradation while maintaining their efficacy at target sites. This has led to its incorporation into several high-throughput screening campaigns aimed at identifying novel inhibitors and activators for various biological pathways.

Moreover, the oxetane ring present in Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate serves as a versatile handle for further chemical manipulation. Oxetanes are known for their ability to undergo ring-opening reactions under mild conditions, allowing for the introduction of diverse functional groups. This reactivity has been exploited in designing prodrugs that release active pharmaceutical ingredients in response to specific physiological triggers. Such mechanisms hold promise for achieving targeted drug delivery and improving therapeutic outcomes.

The compound's synthetic accessibility also plays a crucial role in its widespread adoption by the pharmaceutical industry. Efficient synthetic routes have been developed that enable large-scale production of Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate with high purity and yield. These methods often involve multi-step organic transformations that highlight the compound's compatibility with various synthetic protocols. As a result, it has become a cornerstone in the libraries of many medicinal chemistry groups working on next-generation therapeutics.

In conclusion, Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate (CAS No. 2138144-74-6) represents a significant advancement in the realm of pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers striving to develop innovative treatments for complex diseases. As ongoing studies continue to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts in the coming decades.

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